
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines has been explored through the condensation of N-sulfonylphenethylamines with aldehydes, including formaldehyde, under mild acidic conditions. This process yields excellent results, as demonstrated in the synthesis of various N-sulfonyl-1,2,3,4-tetrahydroisoquinolines with high efficiency. The reaction is versatile, allowing for the creation of both aliphatic and aromatic tetrahydroisoquinolines, depending on the aldehyde used. Additionally, the Birch reduction of these compounds can lead to the racemic form of naturally occurring compounds, such as N-nororientaline .
Molecular Structure Analysis
The molecular and crystal structure of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide has been studied in detail. This compound was obtained using a Wells–Dawson type heteropolyacid as an acidic solid catalyst and recrystallized in toluene for X-ray analysis. The structure is compared with the non-acylated precursor, revealing the impact of acylation on the molecular conformation. The study includes an examination of intra- and intermolecular weak interactions, such as hydrogen bonds and π interactions, which contribute to the overall stability and structure of the compound. The Hirshfeld surfaces analysis further elucidates the nature of these interactions .
Chemical Reactions Analysis
The introduction of a novel nanosized N-sulfonated Brønsted acidic catalyst has been reported to promote the synthesis of polyhydroquinoline derivatives through Hantzsch condensation. This catalyst, characterized by various analytical methods, facilitates a one-pot, four-component condensation reaction under solvent-free conditions. The resulting hexahydroquinolines are produced in excellent yields and in short reaction times. The catalyst also demonstrates the ability to be reused multiple times without significant loss of catalytic activity, highlighting its efficiency and potential for sustainable chemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and related compounds are inferred from the synthesis and structural studies. The use of solid catalysts and the ability to perform reactions under solvent-free conditions suggest that these compounds have stable structures that can withstand various reaction conditions. The detailed structural analysis indicates that the compounds exhibit strong hydrogen bonds and weaker interactions that contribute to their physical stability. The reusability of the catalyst in the synthesis of polyhydroquinoline derivatives suggests that the compounds are not only chemically reactive but also maintain their integrity during the catalytic process .
Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of new N-sulfonate derivatives, including quinolyl functional groups, has been developed to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules. This chemical modification aims to enhance water solubility and anionic character, thereby potentially influencing biological activity. Among the synthesized compounds, a notable variant showed high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi, indicating a potential application in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Catalysis and Chemical Synthesis
- Research into novel nanosized N-sulfonated Brönsted acidic catalysts has led to the development of efficient methods for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This advancement suggests the utility of such catalysts in facilitating various chemical syntheses, highlighting the broad applicability of N-sulfonated compounds in organic chemistry (Goli-Jolodar, Shirini, & Seddighi, 2016).
Structural and Mechanistic Insights
- The structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide provided comprehensive insights into molecular and crystal structures. This research not only elucidates the structural properties of such compounds but also discusses the significance of intra- and intermolecular weak interactions in determining molecular stability and reactivity. These findings contribute to a deeper understanding of the chemical behavior of sulfonamide derivatives (Bougheloum et al., 2013).
Mechanism of Action
This compound is related to a series of compounds that activate the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a key role in the metabolic regulation of cancer cells . The exact mechanism by which decreased pyruvate kinase activity contributes to anabolic metabolism remains unclear, but it is hypothesized that activation of PKM2 to levels seen with PKM1 may promote a metabolic program that is not conducive to cell proliferation .
Future Directions
properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11(2)10-18-15-7-6-14(17-22(20,21)12(3)4)9-13(15)5-8-16(18)19/h6-7,9,11-12,17H,5,8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUDRSOSOZTSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)
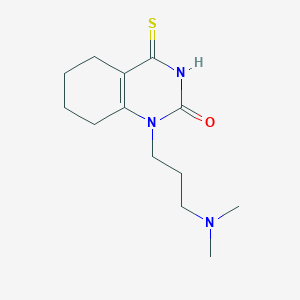
![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)
amine](/img/structure/B3008738.png)
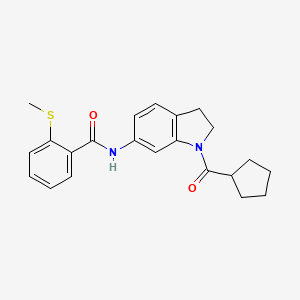
![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)

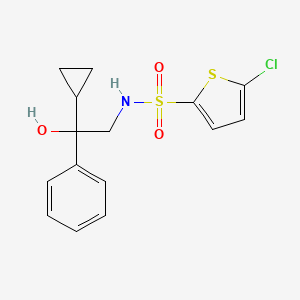
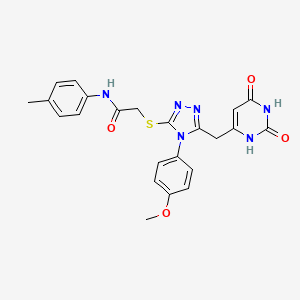
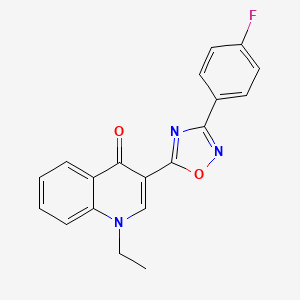
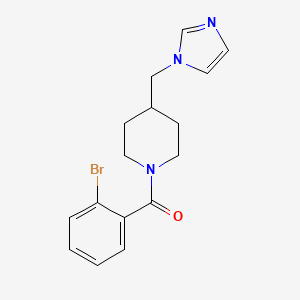
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B3008747.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3008748.png)
